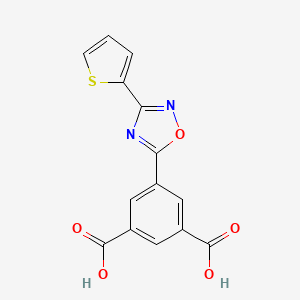
5-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)isophthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)isophthalic acid is a complex organic compound that features a thiophene ring, an oxadiazole ring, and an isophthalic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)isophthalic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the oxadiazole ring through the cyclization of a hydrazide intermediate with a carboxylic acid derivative. The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which is known for its mild reaction conditions and high efficiency
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)isophthalic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amine derivatives .
Scientific Research Applications
5-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)isophthalic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)isophthalic acid is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The thiophene and oxadiazole rings may interact with biological macromolecules, leading to various biological effects. For example, the compound may inhibit certain enzymes or disrupt cellular processes, contributing to its antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2-butylthiophene and 2-octylthiophene share the thiophene ring structure and exhibit similar chemical properties.
Oxadiazole Derivatives: Compounds like 2-(4-biphenylyl)-5-(4-tertbutylphenyl)-1,3,4-oxadiazole are known for their electron-transport properties and are used in similar applications.
Uniqueness
5-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)isophthalic acid is unique due to the combination of its structural components, which confer distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials for electronic and optoelectronic applications .
Properties
CAS No. |
823195-17-1 |
|---|---|
Molecular Formula |
C14H8N2O5S |
Molecular Weight |
316.29 g/mol |
IUPAC Name |
5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C14H8N2O5S/c17-13(18)8-4-7(5-9(6-8)14(19)20)12-15-11(16-21-12)10-2-1-3-22-10/h1-6H,(H,17,18)(H,19,20) |
InChI Key |
KKVZUCJDWCDZFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)C3=CC(=CC(=C3)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


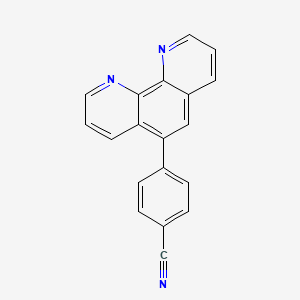

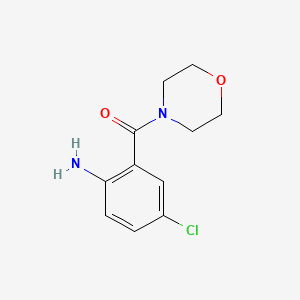
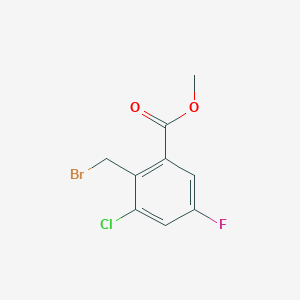

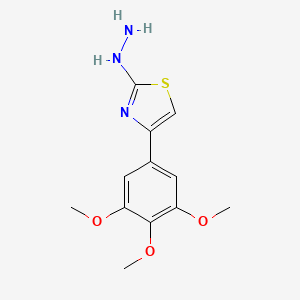
![6-(Trifluoromethyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B11764883.png)

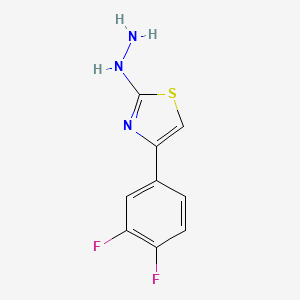
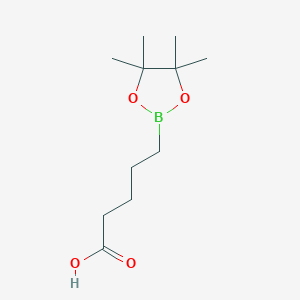
![3-((8R,9S,13S,14S,15R)-3-Hydroxy-13-methyl-17-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-15-yl)-N-(5-methylthiazol-2-yl)propanamide](/img/structure/B11764903.png)
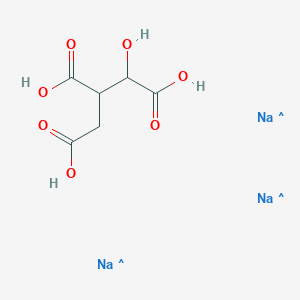
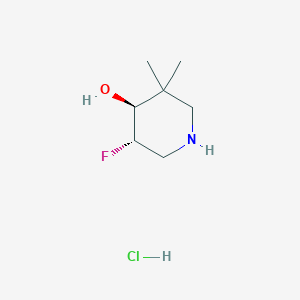
![7-Benzyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol](/img/structure/B11764918.png)
